molecular formula C20H16N2O3S2 B11062665 methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

Cat. No.: B11062665
M. Wt: 396.5 g/mol
InChI Key: WRRVKQJEAXTONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate is a complex organic compound featuring a unique structure that combines multiple functional groups and heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-b]pyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyran ring system.

    Introduction of the Benzothiophene Moiety: The benzothiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiophene and thieno[3,2-b]pyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific enzymes or receptors could make it useful in treating diseases.

Industry

Industrially, the compound might be used in the development of new materials, such as organic semiconductors or advanced polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism by which methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the benzothiophene moiety in methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate distinguishes it from other similar compounds. This unique feature can significantly influence its electronic properties and biological activity, making it a compound of particular interest in research and development.

Properties

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate

InChI

InChI=1S/C20H16N2O3S2/c1-9-11-6-4-5-7-13(11)27-17(9)15-12(8-21)19(22)25-16-14(20(23)24-3)10(2)26-18(15)16/h4-7,15H,22H2,1-3H3

InChI Key

WRRVKQJEAXTONL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C3C(=C(OC4=C3SC(=C4C(=O)OC)C)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.